3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea
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Overview
Description
3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with 3,5-dimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The dimethylamino groups enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,6-bis(dimethylamino)-1,3,5-triazine: A precursor in the synthesis of the target compound.
3,5-dimethylphenyl isocyanate: Another precursor used in the synthesis.
N,N-dimethyl-1,3,5-triazine-2,4-diamine: A structurally related compound with similar reactivity.
Uniqueness
3-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1-(3,5-dimethylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazine ring and the urea moiety provides a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3,5-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-11-7-12(2)9-13(8-11)19-17(25)18-10-14-20-15(23(3)4)22-16(21-14)24(5)6/h7-9H,10H2,1-6H3,(H2,18,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRKNKRDENEEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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